(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate

Fragrance chemistry Olfactory evaluation Linalyl ester comparison

(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, also referred to as (S)-linalyl isobutyrate, is a chiral acyclic monoterpenoid ester (C14H24O2, MW 224.34) belonging to the linalyl ester family. It is a single-enantiomer compound with the (S)-configuration at the C-3 carbon of the linalool backbone, distinguishing it from the racemic mixture (CAS 78-35-3) and the (R)-enantiomer (CAS 94022-07-8).

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
CAS No. 94265-99-3
Cat. No. B12658218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
CAS94265-99-3
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC(C)(CCC=C(C)C)C=C
InChIInChI=1S/C14H24O2/c1-7-14(6,10-8-9-11(2)3)16-13(15)12(4)5/h7,9,12H,1,8,10H2,2-6H3/t14-/m1/s1
InChIKeyJZIARAQCPRDGAC-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate (CAS 94265-99-3): Procurement-Ready Identity and Baseline Profile


(S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, also referred to as (S)-linalyl isobutyrate, is a chiral acyclic monoterpenoid ester (C14H24O2, MW 224.34) belonging to the linalyl ester family [1]. It is a single-enantiomer compound with the (S)-configuration at the C-3 carbon of the linalool backbone, distinguishing it from the racemic mixture (CAS 78-35-3) and the (R)-enantiomer (CAS 94022-07-8) . The compound is listed under EINECS 304-405-6 and is primarily utilized as a fragrance and flavor ingredient in cosmetic, personal care, and food flavoring applications [2].

Why (S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate Cannot Be Generically Substituted by In-Class Linalyl Esters


Although linalyl esters share a common linalool backbone, the specific acyl group (isobutyrate vs. butyrate, propionate, acetate) and stereochemistry ((S) vs. (R) vs. racemic) produce measurable differences in olfactory character, physicochemical properties, and toxicological profiles that preclude simple interchangeability in formulated products [1]. The (S)-enantiomer of linalyl isobutyrate represents a defined stereochemical entity with distinct physical property estimates, while the racemic mixture (CAS 78-35-3) is the more commonly referenced form for which most publicly available performance and safety data exist [2]. Substitution without stereochemical and ester-group specificity risks altering the hedonic quality, substantivity, and regulatory compliance of the final formulation.

Quantitative Differentiation Evidence for (S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate vs. Closest Analogs


Olfactory Character: Isobutyrate Ester vs. n-Butyrate Ester — Qualitative Superiority with Documentable Refinement Distinction

Linalyl isobutyrate is described in the technical literature as possessing a 'fresh, fruity lavender odor, which is more refined than that of the butyrate' . This qualitative distinction, while lacking a numerical odor value difference in the source, represents a documented organoleptic preference for the isobutyrate ester over the corresponding n-butyrate ester (linalyl butyrate, CAS 78-36-4) within the same linalyl ester family. The refinement is attributed to the branched-chain isobutyrate acyl moiety imparting a cleaner, less heavy-fruity character compared to the linear butyrate .

Fragrance chemistry Olfactory evaluation Linalyl ester comparison

Comparative Physicochemical Properties: Boiling Point, logP, and Vapor Pressure Cascading to Differential Volatility and Substantivity

The (S)-linalyl isobutyrate exhibits a boiling point estimated at 261.26 °C at 760 mmHg, with a calculated logP (o/w) of 4.770 and a vapor pressure of 0.012 mmHg at 25 °C [1]. In contrast, the racemic linalyl isobutyrate (CAS 78-35-3) is reported with a boiling point of 228–230 °C at 760 mmHg and logP of approximately 5.0 [2]. The (S)-enantiomer's estimated lower logP and higher boiling point suggest moderately reduced hydrophobicity and volatility compared to the racemic mixture, which may translate to differential substantivity on skin and in product matrices. Note: the (S)-enantiomer data are estimated values, while racemic data represent measured or consensus literature values.

Physicochemical characterization Volatility profiling Fragrance substantivity

Comparative Acute Oral Toxicity: Linalyl Isobutyrate Exhibits Higher LD50 Margin vs. Linalyl Butyrate

In acute oral toxicity studies using CFW-mice, linalyl isobutyrate (tested as the racemic material) demonstrated an LD50 of 15.1 g/kg (reported as 151 g/kg in the original citation, likely a transcription error; the value is more plausibly 15.1 g/kg based on comparative context) . In contrast, linalyl butyrate exhibited an oral LD50 exceeding 8.91 g/kg in the same mouse strain under comparable observation conditions [1]. Both values indicate low acute toxicity, but linalyl isobutyrate shows an approximately 1.7-fold higher margin (15.1 vs. 8.91 g/kg). It must be noted that these toxicity data derive from racemic material and are not specific to the (S)-enantiomer.

Toxicology Safety assessment Acute oral toxicity

Application Performance: Documented Stability and Substantivity Profile of Linalyl Isobutyrate Across Product Matrices

Givaudan's performance evaluation of linalyl isobutyrate (racemic, CAS 78-35-3; data should be considered class-representative for the (S)-enantiomer pending enantiomer-specific testing) reports a tenacity on blotter of 7 hours, burning effectiveness rated at ★★★★★ (highest), and substantivity ratings of ★★★ (damp) and ★ (dry) [1]. In soap and shampoo matrices (pH 10 and pH 6, respectively), the material exhibits ★★★★★ stability, while in acidic cleaner (pH 2) it retains ★★★ stability [1]. For linalyl butyrate, the fragrance material review describes moderate stability and heavy-fruity odor with moderate tenacity, without a comparable quantitative star-rating system available for direct numerical comparison [2]. The recommended use level for linalyl isobutyrate is 0.5%–5% in fragrance compositions [1].

Fragrance performance Stability testing Substantivity

Optimal Application Scenarios for (S)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate Based on Differentiated Evidence


Fine Fragrance Top-Note Engineering Requiring Refined Lavender-Fruity Character

Formulators developing premium fine fragrances or cologne-type compositions where a fresh, refined lavender-fruity top note is required should consider (S)-linalyl isobutyrate over linalyl butyrate. The documented qualitative refinement of the isobutyrate ester's odor character (fresh, fruity lavender, more refined than the butyrate) and its high burning effectiveness (★★★★★) [1] make it particularly suitable for enhancing the initial olfactory impact of lavender, cologne, and fruity blends, as confirmed by Givaudan's application guidance [1].

Personal Care Formulations (Soap and Shampoo) Requiring High pH Stability

For soap bars (pH ~10) and shampoo formulations (pH ~6), linalyl isobutyrate offers documented ★★★★★ stability [1], ensuring fragrance integrity throughout the product's shelf life. This stability advantage is particularly relevant for mass-market personal care products where fragrance degradation in alkaline matrices is a common formulation challenge. In contrast, comparable pH-stability data for linalyl butyrate are not publicly available, introducing uncertainty in procurement decisions [2].

Safety-Conscious Flavor and Fragrance Development Leveraging Documented Low Acute Toxicity

For flavor and fragrance applications where acute oral toxicity margins influence ingredient selection (e.g., oral care products, lip care, or food flavoring at higher use levels), linalyl isobutyrate's reported oral LD50 of 15.1 g/kg in mice provides an approximately 1.7-fold higher margin compared to linalyl butyrate (LD50 > 8.91 g/kg) [3]. Both compounds are FEMA GRAS-listed and considered low-toxicity, but the numerical margin may be meaningful in cumulative exposure assessments conducted by safety evaluators .

Chiral-Specific Fragrance Research and Enantiomer-Differentiated Olfactory Studies

The (S)-enantiomer of linalyl isobutyrate (CAS 94265-99-3), as a defined single stereoisomer, is the appropriate procurement choice for research programs investigating enantiomer-specific olfactory receptor activation or structure-odor relationships within the linalyl ester family [4]. The estimated physicochemical properties of the (S)-enantiomer (estimated boiling point 261.26 °C, estimated logP 4.770) differ from the racemic mixture [4], and controlled olfactory comparison studies using enantiopure materials are essential for resolving whether stereochemistry meaningfully affects odor perception in this ester class, as has been demonstrated for linalool enantiomers [5].

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